molecular formula C25H30ClNO3S B8587379 3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid

3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid

Cat. No.: B8587379
M. Wt: 460.0 g/mol
InChI Key: OLDKOJKNNDXDSQ-UHFFFAOYSA-N
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Description

3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C25H30ClNO3S and its molecular weight is 460.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H30ClNO3S

Molecular Weight

460.0 g/mol

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C25H30ClNO3S/c1-24(2,3)31-22-19-13-18(30-6)11-12-20(19)27(15-16-7-9-17(26)10-8-16)21(22)14-25(4,5)23(28)29/h7-13H,14-15H2,1-6H3,(H,28,29)

InChI Key

OLDKOJKNNDXDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OC)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound from Step A was hydrolysed using 325 mL of THF, 600 mL of MeOH and 325 mL of 1.0M LiOH. The solution was heated to 80° C. for 3 h. The solution was acidified with 1N HCl and extracted with 3×200 mL of EtOAc. The organic phase was washed with water (2×150 mL) and dried over MgSO4. The solution was evaporated to dryness to provide the title compound. m.p. 190°-191° C.
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325 mL
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325 mL
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600 mL
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Synthesis routes and methods II

Procedure details

The ester from Step 1 (51.3 g) was hydrolysed using 325 mL THF, 600 mL MeOH and 325 mL of 1N LiOH solution. The mixture was heated to 80° C. for 3 hours, then cooled, acidified with 1N HCl and extracted with 3×200 mL EtOAc. The organic phase was washed with H2O (2×150 mL) and dried (MgSO4). After removal of the solvent the title compound was obtained as a white solid, m.p. 190°-191° C.
Name
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51.3 g
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Reaction Step One
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325 mL
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325 mL
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0 (± 1) mol
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Reaction Step Four
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600 mL
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Reaction Step Five

Synthesis routes and methods III

Procedure details

The compound from Step A was hydrolysed using 325 mL of THF, 600 mL of MeOH and 325 mL of 1.0M LiOH. The solution was heated to 80° C. for 3 h. The solution was acidified with 1N HC1 and extracted with 3×200 mL of EtOAc. The organic phase was washed with water (2×150 mL) and dried over MgSO4. The solution was evaporated to dryness to provide the title compound. m.p. 190°-191° C. Anal C, H, N: Calc. C 65.27; H 6.57; N 3.04, Found C 65.28; H 6.58; N 3.04
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step Two
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Quantity
325 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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